molecular formula C25H28N4O2 B11332402 {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11332402
M. Wt: 416.5 g/mol
InChI Key: UXCSWEOCVJICKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl ethyl group and a tetrahydronaphthalen-2-yl oxazole-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the tetrahydronaphthalen-2-yl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate dihaloalkanes.

    Coupling of the pyridin-2-yl ethyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity might be employed.

Chemical Reactions Analysis

Types of Reactions

1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar pharmacological properties.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.

Uniqueness

1-[2-(PYRIDIN-2-YL)ETHYL]-4-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C25H28N4O2/c30-25(29-15-13-28(14-16-29)12-10-22-7-3-4-11-26-22)23-18-24(31-27-23)21-9-8-19-5-1-2-6-20(19)17-21/h3-4,7-9,11,17-18H,1-2,5-6,10,12-16H2

InChI Key

UXCSWEOCVJICKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N4CCN(CC4)CCC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.